4-{2-[1-(ethoxyacetyl)piperidin-2-yl]ethyl}phenol
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Overview
Description
4-{2-[1-(ethoxyacetyl)piperidin-2-yl]ethyl}phenol is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities and applications in drug design . This compound features a piperidine ring substituted with an ethoxyacetyl group and a phenol moiety, making it a versatile molecule for various chemical and biological studies.
Preparation Methods
The synthesis of 4-{2-[1-(ethoxyacetyl)piperidin-2-yl]ethyl}phenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Ethoxyacetyl Group: The ethoxyacetyl group is introduced via acylation reactions using ethoxyacetyl chloride in the presence of a base such as pyridine.
Attachment of the Phenol Moiety: The phenol group is attached through nucleophilic substitution reactions, where the piperidine derivative reacts with a phenol compound under suitable conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and controlled reaction environments to ensure consistency and scalability .
Chemical Reactions Analysis
4-{2-[1-(ethoxyacetyl)piperidin-2-yl]ethyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenol moiety can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The ethoxyacetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the phenol ring reacts with electrophiles in the presence of catalysts like aluminum chloride.
Hydrolysis: The ethoxyacetyl group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-{2-[1-(ethoxyacetyl)piperidin-2-yl]ethyl}phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It serves as a lead compound in drug discovery and development, particularly in the design of new pharmaceuticals targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 4-{2-[1-(ethoxyacetyl)piperidin-2-yl]ethyl}phenol involves its interaction with specific molecular targets and pathways. The piperidine ring and phenol moiety allow the compound to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or interact with receptors to alter signal transduction pathways .
Comparison with Similar Compounds
Similar compounds to 4-{2-[1-(ethoxyacetyl)piperidin-2-yl]ethyl}phenol include other piperidine derivatives such as:
- 4-{2-[1-(acetyl)piperidin-2-yl]ethyl}phenol
- 4-{2-[1-(propionyl)piperidin-2-yl]ethyl}phenol
- 4-{2-[1-(butyryl)piperidin-2-yl]ethyl}phenol
These compounds share the piperidine and phenol structures but differ in the acyl group attached to the piperidine ring. The uniqueness of this compound lies in its specific ethoxyacetyl group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-ethoxy-1-[2-[2-(4-hydroxyphenyl)ethyl]piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-2-21-13-17(20)18-12-4-3-5-15(18)9-6-14-7-10-16(19)11-8-14/h7-8,10-11,15,19H,2-6,9,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVVPVKRTOARJCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCCCC1CCC2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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